AP1510

Chemical Inducer of Dimerization c-Abl Kinase Oncogenic Transformation

Sustained signaling in kinase pathway studies can confound interpretation. AP1510 is a synthetic, cell-permeable chemical inducer of dimerization (CID) that solves this with rapid, competitor-sensitive reversibility. - Enables pulse-chase experiments with rapid inactivation by FK506 competition, far exceeding first-generation dimerizer FK1012. - Provides a 60-fold potency differential based on FKBP domain valency, enabling precisely calibrated gene circuits. - Quantitatively distinguishes ErbB1 vs. ErbB2 homodimer transformation potential (5- to 7-fold).

Molecular Formula C66H86N4O16
Molecular Weight 1191.426
Cat. No. B1192164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP1510
SynonymsAP1510;  AP 1510;  AP-1510
Molecular FormulaC66H86N4O16
Molecular Weight1191.426
Structural Identifiers
SMILESO=C(OC1=CC([C@H](OC([C@H]2N(C(C(C(C)(C)CC)=O)=O)CCCC2)=O)CCC3=CC=C(OC)C(OC)=C3)=CC=C1)CNCCNCC(OC4=CC(C(OC(C5N(C(C(C(C)(C)CC)=O)=O)CCCC5)=O)CCC6=CC=C(OC)C(OC)=C6)=CC=C4)=O
InChIInChI=1S/C66H86N4O16/c1-11-65(3,4)59(73)61(75)69-35-15-13-23-49(69)63(77)85-51(29-25-43-27-31-53(79-7)55(37-43)81-9)45-19-17-21-47(39-45)83-57(71)41-67-33-34-68-42-58(72)84-48-22-18-20-46(40-48)52(30-26-44-28-32-54(80-8)56(38-44)82-10)86-64(78)50-24-14-16-36-70(50)62(76)60(74)66(5,6)12-2/h17-22,27-28,31-32,37-40,49-52,67-68H,11-16,23-26,29-30,33-36,41-42H2,1-10H3/t49-,50?,51+,52?/m0/s1
InChIKeyVITFSWPMZIUXSY-UQXUAMGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP1510: Chemical Inducer of Dimerization


AP1510 is a totally synthetic, cell-permeable bivalent ligand for human FKBP12 that functions as a chemical inducer of dimerization (CID) [1]. It was developed as a second-generation synthetic dimerizer with significantly reduced structural complexity compared to natural product-derived dimerizers such as FK1012, enabling greater adaptability and reproducibility in experimental systems [1]. AP1510 is widely used to conditionally homodimerize engineered FKBP-fusion proteins, thereby activating intracellular signaling pathways, transcription, or apoptosis in a ligand-dependent manner [1].

AP1510: Why Dimerizer Choice Matters


CID systems exhibit profound functional differences that preclude simple substitution. First-generation dimerizers like FK1012 (a semi-synthetic dimer of the natural product FK506) demonstrate persistence of proliferative effects for days after withdrawal and require substantially higher competitor concentrations to reverse activity [1]. In contrast, AP1510 offers more rapid reversibility and greater sensitivity to FK506 competition, enabling finer temporal control [1]. Furthermore, the biological output of AP1510-mediated dimerization is exquisitely sensitive to the valency and context of the FKBP fusion—chimeric proteins bearing two FKBP domains (c4F2) are 60-fold more potently activated than those with a single domain (c4F1) [2]. Such contextual potency shifts underscore that dimerizer choice directly determines experimental outcomes. The quantitative evidence below establishes where AP1510 provides specific, verifiable differentiation over alternatives.

AP1510: Comparative Performance Data


FKBP Valency Determines Abl Kinase Activation

In NIH 3T3 fibroblast transformation assays, AP1510-mediated dimerization of c-Abl chimeras containing two FKBP12 domains (c4F2) was 60-fold more potent at inducing transformation than chimeras containing a single FKBP12 domain (c4F1) [1]. This steep potency shift is a direct quantitative measure of the stoichiometric sensitivity of the AP1510 dimerization system.

Chemical Inducer of Dimerization c-Abl Kinase Oncogenic Transformation

Enhanced Reversibility and Competitor Sensitivity

In Ba/F3 cell proliferation assays driven by c-kit(FKBP) fusions, the monomeric competitor FK506 inhibited AP1510-mediated proliferation at substantially lower concentrations than were required to inhibit FK1012-mediated proliferation [1]. This indicates that AP1510-driven dimerization is more readily reversed by monomer competition, enabling finer temporal control of the dimerization state.

Chemical Inducer of Dimerization Reversibility FK506 Competition

FKBP12 Affinity and Reversibility

The approximately 20-fold lower binding affinity of AP1510 for FKBP12 relative to the monomer FK506 [1] provides a mechanistic explanation for its enhanced reversibility. This reduced affinity allows monomeric competitors like FK506 to more effectively displace AP1510 and dismantle dimerization complexes.

FKBP12 Binding Affinity Dimerizer Pharmacology Reversibility

ErbB2 vs ErbB1 Homodimer Transformation Potential

In focus formation assays using NIH 3T3 fibroblasts expressing FKBP-tagged ErbB receptor chimeras, AP1510-induced ErbB2 homodimers displayed a 5- to 7-fold higher focus-forming ability compared to AP1510-induced ErbB1 homodimers [1]. This quantitative difference highlights the differential oncogenic signaling outputs driven by distinct homodimer species, even when assembled by the same synthetic dimerizer.

ErbB Receptor Dimerization HER2 Signaling Oncogenic Transformation

AP1510: Recommended Application Scenarios


Conditional Activation of Kinase Cascades

The superior reversibility and lower competitor requirement of AP1510 compared to FK1012 [1] make it ideal for pulse-chase experiments where rapid, ligand-dependent activation followed by prompt inactivation is required. This is particularly valuable for studying early signaling events in kinase pathways (e.g., c-Abl, c-Kit) where sustained activation can confound interpretation.

ErbB Homodimer-Specific Oncogenic Outputs

AP1510's ability to induce and quantitatively distinguish the transformation potential of ErbB1 vs. ErbB2 homodimers (5- to 7-fold difference) [2] positions it as an essential tool for cancer researchers investigating HER2-driven tumorigenesis and mechanisms of resistance to HER2-targeted therapies.

Tunable Gene Circuits and Cell Therapies

The 60-fold potency differential between one and two FKBP domain fusions [3] demonstrates that AP1510 can be used to build synthetic gene circuits with a wide dynamic range. This stoichiometric sensitivity allows researchers to design ligand-responsive systems with precisely calibrated activation thresholds for applications in synthetic biology and cell-based therapeutics.

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